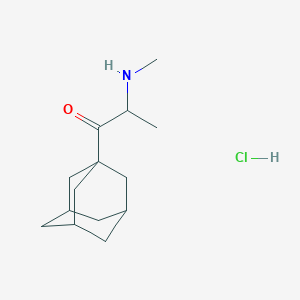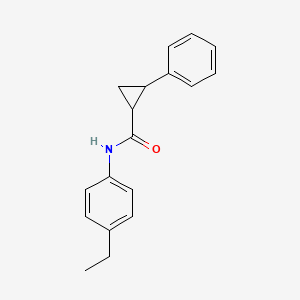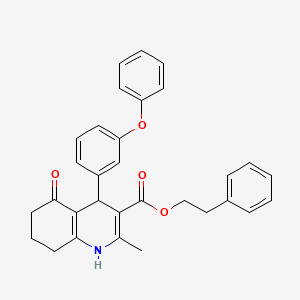
1-(1-adamantyl)-2-(methylamino)-1-propanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-adamantyl)-2-(methylamino)-1-propanone hydrochloride, also known as adamantyl methylaminopropanone (AMAP), is a chemical compound that has been widely studied for its potential applications in scientific research. AMAP is a synthetic stimulant that belongs to the cathinone family of compounds. It is a white crystalline powder that is soluble in water and has a molecular weight of 227.75 g/mol.
Mécanisme D'action
AMAP works by inhibiting the reuptake of dopamine and norepinephrine, which are neurotransmitters that play important roles in the brain's reward and motivation systems. By increasing the levels of these neurotransmitters in the brain, AMAP can enhance cognitive performance and improve mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AMAP are similar to those of other stimulants, such as amphetamines and cocaine. AMAP can increase heart rate, blood pressure, and body temperature. It can also cause sweating, dry mouth, and dilated pupils. In addition, AMAP can lead to feelings of euphoria, increased energy, and improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
AMAP has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in a lab, which makes it readily available for research purposes. Additionally, AMAP has been found to be highly selective for dopamine and norepinephrine reuptake inhibition, which makes it a useful tool for studying the effects of these neurotransmitters on brain function.
However, there are also limitations to the use of AMAP in lab experiments. It is a relatively new compound that has not been extensively studied, so there may be unknown risks associated with its use. Additionally, the effects of AMAP on the brain may be complex and not fully understood, which could make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on AMAP. One area of interest is the potential therapeutic applications of AMAP for the treatment of neurological disorders, such as attention deficit hyperactivity disorder (ADHD) and depression. Another area of research is the development of new compounds that are based on the structure of AMAP, which could lead to the discovery of more effective drugs for the treatment of neurological disorders. Finally, further studies are needed to fully understand the biochemical and physiological effects of AMAP on the brain, which could lead to new insights into the mechanisms of dopamine and norepinephrine reuptake inhibition.
Méthodes De Synthèse
The synthesis of AMAP involves the reaction of 1-adamantanecarboxylic acid with thionyl chloride to form 1-adamantoyl chloride. This intermediate is then reacted with methylamine to form 1-1-(1-adamantyl)-2-(methylamino)-1-propanone hydrochloride-2-methylamino-1-propanone. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of AMAP.
Applications De Recherche Scientifique
AMAP has been found to have potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that AMAP acts as a dopamine and norepinephrine reuptake inhibitor, which can lead to increased levels of these neurotransmitters in the brain. This can result in increased alertness, focus, and motivation.
Propriétés
IUPAC Name |
1-(1-adamantyl)-2-(methylamino)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO.ClH/c1-9(15-2)13(16)14-6-10-3-11(7-14)5-12(4-10)8-14;/h9-12,15H,3-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAARLRFEEIZXKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C12CC3CC(C1)CC(C3)C2)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantyl)-2-(methylamino)propan-1-one;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-isopropoxy-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4958550.png)
![N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B4958564.png)
![N-(2-[5-(3-chlorophenyl)-2-furyl]-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4958567.png)
![1-[(3,4-dimethoxyphenyl)acetyl]-3-(3-pyridinyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4958574.png)
![ethyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride](/img/structure/B4958578.png)

![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4958586.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethylbenzamide](/img/structure/B4958599.png)
![4-butoxy-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide](/img/structure/B4958603.png)


![1-chloro-2-[4-(isopropylthio)butoxy]benzene](/img/structure/B4958622.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4958630.png)